molecular formula C11H16 B8683821 2-(Propan-2-yl)-5-(propan-2-ylidene)cyclopenta-1,3-diene CAS No. 125312-61-0

2-(Propan-2-yl)-5-(propan-2-ylidene)cyclopenta-1,3-diene

Cat. No. B8683821
Key on ui cas rn: 125312-61-0
M. Wt: 148.24 g/mol
InChI Key: UOICSPCQXVBOQQ-UHFFFAOYSA-N
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Patent
US05708101

Procedure details

Therefore, 1,3-diisopropylcyclopentadiene was selected as the starting point for the synthesis. Unfortunately, the reported syntheses of 1,3-diisopropylcyclopentadiene gave low yields since the final step was always separation of the 1,3 product from the 1,2 product. A more selective method was found by extension of work by Nile in which he prepared a number of 1,3 disubstituted cyclopentadienes using a fulvene route. Using this method, reaction of isopropylcyclopentadiene with acetone catalyzed by pyrrolidine gave the 3-isopropyl-6,6-dimethylfulvene. Subsequent reduction of the fulvene with LAH and hydrolysis provided 1,3-diisopropylcyclopentadiene, "iPr2Cp." ##STR10##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH2:8][CH:7]=[CH:6][CH:5]=1)([CH3:3])[CH3:2].N1C[CH2:12][CH2:11][CH2:10]1>CC(C)=O>[CH:1]([C:4]1[CH:8]=[CH:7][C:6](=[C:11]([CH3:12])[CH3:10])[CH:5]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yields since the final step
CUSTOM
Type
CUSTOM
Details
separation of the 1,3 product from the 1,2 product
CUSTOM
Type
CUSTOM
Details
prepared a number of 1,3 disubstituted cyclopentadienes using a fulvene route

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C=CC(C1)=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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